molecular formula C8H8N2 B023982 (2-Aminophenyl)acetonitrile CAS No. 2973-50-4

(2-Aminophenyl)acetonitrile

Cat. No. B023982
CAS RN: 2973-50-4
M. Wt: 132.16 g/mol
InChI Key: LMDPYYUISNUGGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "(2-Aminophenyl)acetonitrile" and its derivatives often involves green chemistry protocols, as demonstrated by Brahmachari et al. (2015), where a fluorinated α-aminonitrile compound was synthesized with environmental considerations in mind (Brahmachari et al., 2015). Other methodologies include the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, offering a concise synthesis route for related compounds (Bo Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of α-aminonitrile compounds, including "(2-Aminophenyl)acetonitrile", is typically characterized using spectroscopic methods and X-ray crystallography. Brahmachari et al. (2015) provided detailed spectral and X-ray crystallographic analyses, revealing the compound's crystalline structure in the orthorhombic space group Pbca (Brahmachari et al., 2015).

Chemical Reactions and Properties

"(2-Aminophenyl)acetonitrile" undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. Examples include its use in the one-pot synthesis of 2-aminoquinoline-based alkaloids (T. Tomioka et al., 2012) and in the enantioselective synthesis of α,α-disubstituted α-amino acids (Shaoquan Lin et al., 2016).

Physical Properties Analysis

The physical properties of "(2-Aminophenyl)acetonitrile" derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Spectroscopic characterization, including FT-IR and NMR analyses, provides insights into these properties by comparing calculated spectra with experimental observations, as discussed by Brahmachari et al. (2015) (Brahmachari et al., 2015).

Chemical Properties Analysis

The chemical reactivity and properties of "(2-Aminophenyl)acetonitrile" are analyzed through various molecular descriptors and reactivity surfaces. These analyses help explain the compound's behavior in different chemical reactions and its interactions with enzymes, as seen in the molecular docking study of Brahmachari et al. (2015) (Brahmachari et al., 2015).

Scientific Research Applications

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .

Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates CN or CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .

Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

  • Organic Synthesis : Acetonitrile, including derivatives like 2-Aminophenylacetonitrile, is widely used as a common solvent in organic synthesis due to its enrichment, low price, and excellent solvent properties . It is also an important synthetic intermediate and often used as a source of nitrogen for the preparation of typical nitrogen-containing compounds .

  • Synthesis of Benzoxazoles : 2-Aminophenylacetonitrile can be used as a precursor in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

  • Pesticide Detection : A covalent organic framework–based strategy was designed for label-free colorimetric detection of pesticides . The pesticide-aptamer complex can inhibit the oxidase activity of the framework and reduce the absorbance at 650 nm in UV–Vis spectrum . This method displayed high sensitivity and selectivity . For example, the limit of detection for fipronil was 2.7 ng/mL and the linear range was 5 –500,000 ng/mL . The strategy was successfully applied to the detection of pesticides with good recovery .

  • Synthesis of β-amino alcohols : A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines provides β-amino alcohols in high yields with excellent regioselectivity . This epoxide ring-opening protocol can be used for the introduction of amines in natural products .

  • Epoxidation of Allylic Alcohols : Research studies on the epoxidation of allyl alcohol, methallyl alcohol, crotyl alcohol and 1-butene-3-ol over the titanosilicate catalysts have been conducted . The studies were carried out in an acetonitrile medium and in water .

Safety And Hazards

(2-Aminophenyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-(2-aminophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPYYUISNUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183888
Record name (2-Aminophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)acetonitrile

CAS RN

2973-50-4
Record name 2-Aminobenzeneacetonitrile
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Record name (2-Aminophenyl)acetonitrile
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Record name (2-Aminophenyl)acetonitrile
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Record name (2-aminophenyl)acetonitrile
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Record name (2-AMINOPHENYL)ACETONITRILE
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Synthesis routes and methods I

Procedure details

100 g of 2-cyanomethyl-N-phenylphthalimide were introduced, a little at a time, into 100 g of monoethanolamine at 80° C. After 10 minutes, the mixture was cooled to 20° C., and 400 g of ice water were added dropwise. The precipitated product was filtered off under suction and washed neutral with ice water.
Name
2-cyanomethyl-N-phenylphthalimide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Example 1229b [3-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-acetonitrile was prepared from (3-Amino-phenyl)-acetonitrile and 2,4,5-Trichloro-pyrimidine in an analogous manner to Example 1223b. Title product was isolated as a beige solid (144 mg, 40%) after silica gel chromatography (ISCO 40 g 0-100% EtOAc in hexanes). 91% HPLC purity, MP=155-157, LCMS 279.11 (M+H), 1H-NMR (CDCl3, 400 MHz) δ 8.26 (s, 1H), 7.66 (d, J=8.6 Hz, 2H), 7.45 (dd, J=7.8 Hz, 1H), 7.28 (d, J=8.6 Hz, 1H), 7.17 (d, J=7.5 Hz, 1H), 3.82, s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
40%

Synthesis routes and methods III

Procedure details

A suspension of (2-nitrophenyl)-acetonitrile (30 g, 185 mmol) and 10% palladium on carbon (2 g) in acetic acid (450 mL) was hydrogenated in a Parr apparatus under 30 psi pressure at ambient temperature for 2 hours. The mixture was filtered through a Celite® pad and the filtrate was concentrated in vacuo. The obtained residue was dissolved in ethyl acetate (250 mL). The resulting solution was washed with water (2×100 mL) and saturated sodium chloride (50 mL), and then dried over anhydrous sodium sulfate and concentrated in vacuo to yield product. The crude material was purified by column chromatography (100-200 mesh silica gel) using 8% ethyl acetate in petroleum ether as eluent to afford (2-aminophenyl)acetonitrile (13.5 g, 55%) as a solid, 1HNMR (CDCl3) δ ppm 7.3-7.1 (m, 2H), (m, 2H), 3.7 (br, 2H). 3.5 (s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminophenyl)acetonitrile
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(2-Aminophenyl)acetonitrile
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(2-Aminophenyl)acetonitrile
Reactant of Route 6
(2-Aminophenyl)acetonitrile

Citations

For This Compound
34
Citations
D Liu, M Zhang, L Chen, Z Liu, Y Zhu… - Current Organic …, 2022 - ingentaconnect.com
An efficient strategy for the synthesis of pyrido[2,3-b]indoles through VCl3-catalyzed cascade cyclization reactions of N,N-dimethyl enaminones or chalcones with 2-(2-aminophenyl)- …
Number of citations: 0 www.ingentaconnect.com
L Xiaobiao, X Xi, Z Ming, W Changfeng… - Chinese Journal of …, 2021 - sioc-journal.cn
Polycyclic aromatic nitrogen-containing heterocyclic compounds are an important class of nitrogen-containing heterocyclic compounds, which have been widely used in drugs and …
Number of citations: 2 sioc-journal.cn
Y Xu, X Chen, Y Gao, Z Yan, C Wan… - The Journal of Organic …, 2020 - ACS Publications
An efficient approach to prepare trifluoromethyl-α-carbolines and ester group-substituted α-carbolines via the tandem cyclization reaction of 2-(2-aminophenyl)acetonitriles and …
Number of citations: 13 pubs.acs.org
T HIGASHINO, H KOKUBO… - Chemical and …, 1984 - jstage.jst.go.jp
The alkaline hydrolysis of 1 in methanol resulted in the formation of quinazoline (2) and benzoic acid (4). Acid hydrolysis gave «2—benzamido-2-(2-aminopheny1) acetonitrile (6), 4, …
Number of citations: 12 www.jstage.jst.go.jp
S Yu, K Hu, J Gong, L Qi, J Zhu, Y Zhang… - Organic & …, 2017 - pubs.rsc.org
An efficient protocol to construct 2-arylindoles was developed through palladium-catalyzed tandem addition/cyclization of potassium aryltrifluoroborates with aliphatic nitriles in aqueous …
Number of citations: 21 pubs.rsc.org
HAK Abd El-Aal, AA Khalaf - Australian Journal of Chemistry, 2013 - CSIRO Publishing
A series of six pharmaceutically promising 5,6-dihydro-11H-benzo[b][1]benzazepine derivatives (1c–h) were cleanly prepared by Friedel–Crafts cyclialkylations of nitrogen-containing …
Number of citations: 10 www.publish.csiro.au
AM Bhagare - 2019 - rjlbpcs.com
Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry. In recent …
Number of citations: 0 www.rjlbpcs.com
D Innes, MV Perkins, AJ Liepa… - Australian Journal of …, 2018 - CSIRO Publishing
N,N-Dimethyl-N′-chlorosulfonyl chloroformamidine 1a underwent reactions with various anilines. In addition to the benzo[e][1,2,4]thiadiazine dioxides 8, from 1,3-NCC bis-nucleophilic …
Number of citations: 1 www.publish.csiro.au
PE Iversen, JHP Utley, SO Yeboah - Organic Preparations and …, 1973 - Taylor & Francis
… The yield of crude light brown 2-aminophenylacetonitrile hydrochloride was 90-96 $, mp 222-224O (dec.). The crude material was purified by boiling with about 100 ml of ethanol …
Number of citations: 2 www.tandfonline.com
Y Wang, Y Chen, Q He, Y Xie, C Yang - Helvetica Chimica Acta, 2013 - Wiley Online Library
A simple, convenient, and efficient method for the formation of functionalized dibenzo[b,f]oxepins and their analogs bearing both electron‐donating and electron‐withdrawing groups …
Number of citations: 15 onlinelibrary.wiley.com

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